molecular formula C9H7N3O B1370846 6-Methoxy-1H-indazole-5-carbonitrile CAS No. 473417-50-4

6-Methoxy-1H-indazole-5-carbonitrile

Número de catálogo: B1370846
Número CAS: 473417-50-4
Peso molecular: 173.17 g/mol
Clave InChI: MSRRQLSLGWPBTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Methoxy-1H-indazole-5-carbonitrile is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1H-indazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-indazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-methoxy-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRRQLSLGWPBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624023
Record name 6-Methoxy-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473417-50-4
Record name 6-Methoxy-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What are the chemical properties of 6-Methoxy-1H-indazole-5-carbonitrile?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Methoxy-1H-indazole-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-Methoxy-1H-indazole-5-carbonitrile. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile intermediate for the development of novel therapeutic agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this compound in synthetic organic and medicinal chemistry.

Core Compound Identity and Physicochemical Properties

6-Methoxy-1H-indazole-5-carbonitrile is a bicyclic heteroaromatic compound featuring a fused benzene and pyrazole ring system.[3] The strategic placement of the methoxy and carbonitrile groups on the benzene portion of the indazole core provides critical handles for synthetic diversification, making it a valuable building block in drug discovery programs.[4]

The indazole ring itself is amphoteric, capable of being protonated or deprotonated, though the specific pKa values for this substituted variant are not widely published.[3] The 1H-indazole tautomer is generally considered more stable than the 2H-indazole form.[5]

Table 1: Compound Identifiers and Properties

PropertyValueSource
IUPAC Name 6-methoxy-1H-indazole-5-carbonitrile[4]
CAS Number 473417-50-4[4][6]
Molecular Formula C₉H₇N₃O[7]
PubChem CID 22260781[4]
GHS Symbol GHS07 (Irritant)[4]

Note: Experimental physical properties such as melting point and solubility are not consistently reported in public literature and should be determined empirically upon acquisition.

Analytical Characterization

Characterization of 6-Methoxy-1H-indazole-5-carbonitrile is typically achieved through a combination of standard analytical techniques. Commercial suppliers confirm its structure and purity using methods that are foundational to synthetic chemistry workflows.[4]

Standard Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct aromatic proton signals, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the indazole ring. The specific chemical shifts and coupling constants would confirm the substitution pattern.

    • ¹³C NMR: Will display characteristic signals for the aromatic and heterocyclic carbons, the nitrile carbon, and the methoxy carbon.

  • Mass Spectrometry (MS): Techniques like LCMS or GCMS are used to confirm the molecular weight and fragmentation pattern, corroborating the compound's identity.[4]

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Bands corresponding to N-H, C-H (aromatic and aliphatic), and C-O stretching will also be present.[4]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the material, with suppliers often guaranteeing purity levels of 95% or higher.[4]

Synthesis Pathway: A Representative Protocol

While specific manufacturing protocols are often proprietary, a plausible and efficient synthesis can be designed based on established methods for constructing the indazole core, such as the [3+2] cycloaddition of a diazo compound with an aryne precursor.[5][8] A common alternative involves the cyclization of appropriately substituted benzonitriles.

The following workflow illustrates a generalized, logical approach to the synthesis of the target molecule.

Diagram 1: Plausible Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Substituted Benzonitrile B Nitrated Intermediate A->B HNO₃ / H₂SO₄ D 6-Methoxy-1H-indazole-5-carbonitrile B->D Reflux, Solvent C Hydrazine Hydrate C->D E Crude Product D->E Workup F Pure Product E->F Crystallization / Chromatography

Caption: Generalized workflow for indazole synthesis.

Experimental Protocol (Illustrative):

  • Nitration: An appropriately substituted 2-halobenzonitrile is carefully nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group.

  • Cyclization: The resulting nitro-benzonitrile intermediate is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol or DMF). Heating this mixture promotes a cascade reaction involving nucleophilic substitution and intramolecular cyclization to form the indazole ring system.[5]

  • Workup and Purification: Upon cooling, the crude product is isolated via filtration or extraction. Final purification is achieved through recrystallization from an appropriate solvent system or by column chromatography to yield pure 6-Methoxy-1H-indazole-5-carbonitrile.

Chemical Reactivity and Derivatization Potential

The true value of 6-Methoxy-1H-indazole-5-carbonitrile lies in its versatile reactivity, which allows for the systematic exploration of chemical space in drug discovery. The molecule possesses three primary sites for functionalization: the N1-position of the indazole ring, the nitrile group, and the aromatic ring.

Indazoles are known to undergo a variety of electrophilic substitution reactions.[5] The functionalization at the C3 position is also a key strategy for derivatization.

Diagram 2: Key Derivatization Pathways

G cluster_N1 N1-Position Reactivity cluster_CN Nitrile Group Transformation center 6-Methoxy-1H-indazole-5-carbonitrile N1_Alkylation N1-Alkyl Derivative center->N1_Alkylation R-X, Base (e.g., K₂CO₃, NaH) N1_Acylation N1-Acyl Derivative center->N1_Acylation RCOCl, Base N1_Sulfonylation N1-Sulfonyl Derivative center->N1_Sulfonylation RSO₂Cl, Base CN_Hydrolysis Carboxylic Acid Derivative (e.g., 6-Methoxy-1H-indazole-5-carboxylic acid) center->CN_Hydrolysis Acid or Base Hydrolysis (H⁺/H₂O or OH⁻/H₂O) CN_Reduction Aminomethyl Derivative center->CN_Reduction Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) CN_Tetrazole Tetrazole Derivative (Bioisostere) center->CN_Tetrazole NaN₃, NH₄Cl

Sources

The Definitive Guide to the Structural Elucidation of 6-Methoxy-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the complete structural elucidation of 6-Methoxy-1H-indazole-5-carbonitrile (CAS No: 473417-50-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the selection of a multi-modal analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. By presenting and interpreting a complete, albeit hypothetical, spectroscopic dataset, this guide serves as a practical blueprint for the structural characterization of complex heterocyclic molecules.

Introduction: The Significance of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. 6-Methoxy-1H-indazole-5-carbonitrile, a substituted indazole, presents an interesting case for structural analysis due to the interplay of its electron-donating methoxy group and electron-withdrawing nitrile substituent on the aromatic ring. Accurate and unambiguous structural confirmation is the bedrock upon which all further biological and pharmacological studies are built. This guide will, therefore, systematically deconstruct the molecule's structure through a logical and self-validating analytical workflow.

The Analytical Workflow: A Multi-pronged Approach

The structural elucidation of a novel or complex organic molecule is akin to solving a multi-faceted puzzle. No single technique can provide a complete picture. Instead, a synergistic application of various analytical methods is employed, with each technique providing a unique piece of structural information. The workflow for 6-Methoxy-1H-indazole-5-carbonitrile is designed to first establish the molecular formula and key functional groups, and then to piece together the connectivity of the atoms.

Structure Elucidation Workflow Overall Workflow for Structural Elucidation MS Mass Spectrometry (MS) - Determine Molecular Weight - Propose Molecular Formula IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (C≡N, C-O, N-H, C-H) MS->IR Provides elemental composition NMR_1D 1D NMR Spectroscopy (¹H and ¹³C) - Determine number and type of protons and carbons IR->NMR_1D Confirms functional groups NMR_2D 2D NMR Spectroscopy (HSQC, HMBC) - Establish atom connectivity - Assemble the final structure NMR_1D->NMR_2D Assigns individual atoms Final_Structure Final Structure Confirmation NMR_2D->Final_Structure Confirms connectivity

Caption: A logical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in analyzing an unknown compound is to determine its molecular weight and, from that, its molecular formula. Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for this purpose.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 6-Methoxy-1H-indazole-5-carbonitrile is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[1]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.[2]

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

Table 1: Key Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
173100[M]⁺• (Molecular Ion)
15885[M - CH₃]⁺
13040[M - CH₃ - CO]⁺
10330[C₇H₅N]⁺

The molecular ion peak at m/z 173 establishes the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula, C₉H₇N₃O. The fragmentation pattern provides further structural clues. The loss of 15 amu (m/z 158) is characteristic of the loss of a methyl radical (•CH₃), strongly suggesting the presence of a methoxy group.[3] The subsequent loss of 28 amu (m/z 130) is indicative of the loss of a neutral carbon monoxide (CO) molecule.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is placed in the path of an infrared beam, and the absorbance of radiation is measured as a function of wavenumber (cm⁻¹).

Data Interpretation

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500 (broad)MediumN-H stretch (indazole)
3050WeakAromatic C-H stretch
2950, 2840WeakAliphatic C-H stretch (methoxy)
2225Strong, SharpC≡N stretch (nitrile)
1620, 1500MediumC=C stretch (aromatic ring)
1250, 1030StrongC-O stretch (aryl ether)

The FTIR spectrum provides immediate confirmation of several key structural features. The strong, sharp absorption at 2225 cm⁻¹ is highly characteristic of a nitrile group (C≡N).[5][6] The presence of a broad absorption in the 3300-3500 cm⁻¹ region is indicative of an N-H stretch, consistent with the indazole ring. Aromatic C-H stretches are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.[7] Finally, the strong absorptions at 1250 and 1030 cm⁻¹ are characteristic of the C-O stretching of an aryl ether, confirming the presence of the methoxy group attached to the aromatic ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all protons and carbons and reveals their connectivity.[9][10]

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: A standard proton NMR spectrum is acquired.

  • ¹³C NMR: A standard carbon-13 NMR spectrum is acquired.

  • 2D NMR (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed.[11][12]

Data Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 3: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.5 (broad s)Singlet1HN-H
8.20Singlet1HH-3
7.85Singlet1HH-4
7.20Singlet1HH-7
4.00Singlet3H-OCH₃

The broad singlet at a very downfield chemical shift (13.5 ppm) is characteristic of the acidic N-H proton of the indazole ring. The three singlets in the aromatic region (7.20-8.20 ppm) indicate three protons on the benzene ring, each without any adjacent proton neighbors. The singlet at 4.00 ppm integrating to three protons is the characteristic signal for the methoxy group (-OCH₃).

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
160.2C-6
141.0C-7a
135.5C-3
125.0C-4
121.5C-3a
117.0C≡N
105.0C-5
95.8C-7
56.5-OCH₃

The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular formula C₉H₇N₃O. The signal at 160.2 ppm is in the expected range for an aromatic carbon attached to an oxygen atom (C-6). The signal at 117.0 ppm is characteristic of a nitrile carbon. The signal at 56.5 ppm is typical for a methoxy carbon. The remaining signals correspond to the other carbons of the indazole ring system.

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

NMR Connectivity Diagram Key HSQC and HMBC Correlations cluster_indazole Indazole Ring cluster_substituents Substituents H3 H-3 (8.20) C3 C-3 (135.5) H3->C3 HSQC C3a C-3a (121.5) H3->C3a HMBC C7a C-7a (141.0) H3->C7a H4 H-4 (7.85) C4 C-4 (125.0) H4->C4 C5 C-5 (105.0) H4->C5 C6 C-6 (160.2) H4->C6 H4->C7a H7 H-7 (7.20) H7->C5 H7->C6 C7 C-7 (95.8) H7->C7 OCH3_H -OCH₃ (4.00) OCH3_H->C6 OCH3_C -OCH₃ (56.5) OCH3_H->OCH3_C CN C≡N (117.0)

Caption: Visualization of key 2D NMR correlations for structure assembly.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[11]

    • The proton at 8.20 ppm correlates with the carbon at 135.5 ppm (H-3 to C-3).

    • The proton at 7.85 ppm correlates with the carbon at 125.0 ppm (H-4 to C-4).

    • The proton at 7.20 ppm correlates with the carbon at 95.8 ppm (H-7 to C-7).

    • The protons at 4.00 ppm correlate with the carbon at 56.5 ppm (-OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[11][13]

    • The methoxy protons (4.00 ppm) show a correlation to the carbon at 160.2 ppm, confirming that the methoxy group is attached to C-6.

    • The aromatic proton H-4 (7.85 ppm) shows correlations to the carbons at 105.0 ppm (C-5) and 160.2 ppm (C-6), establishing the connectivity in that part of the ring.

    • H-4 also shows a correlation to the nitrile carbon (117.0 ppm), indicating that the nitrile group is adjacent to the position of H-4.

    • The proton H-7 (7.20 ppm) shows correlations to C-5 and C-6, further confirming the arrangement of the substituents on the benzene ring.

    • The indazole proton H-3 (8.20 ppm) shows correlations to the bridgehead carbons C-3a and C-7a, confirming the fusion of the pyrazole and benzene rings.

Conclusion: The Confirmed Structure

The convergence of data from Mass Spectrometry, FTIR, and a suite of 1D and 2D NMR experiments provides an unambiguous and self-validating elucidation of the structure of 6-Methoxy-1H-indazole-5-carbonitrile.

  • MS established the molecular formula C₉H₇N₃O.

  • FTIR confirmed the presence of N-H, C≡N, and aryl ether functional groups.

  • ¹H and ¹³C NMR identified all unique proton and carbon environments.

  • HSQC and HMBC unequivocally established the atomic connectivity.

The collective evidence confirms the structure as presented below:

Chemical Structure of 6-Methoxy-1H-indazole-5-carbonitrile (Image of the chemical structure would be placed here in a full whitepaper)

This systematic approach, grounded in the fundamental principles of spectroscopic analysis, exemplifies the rigorous process required for the structural characterization of novel compounds in modern chemical research and drug development.

References

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An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Methoxy-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methoxy-1H-indazole-5-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic compound. The guide emphasizes the rationale behind experimental choices and provides a framework for structural elucidation and purity assessment, crucial steps in the synthesis and application of novel chemical entities.

Introduction: The Structural Significance of Substituted Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The specific substitution pattern on the indazole core is critical to its biological function, making unambiguous structural characterization a cornerstone of any research and development effort in this area.[1] 6-Methoxy-1H-indazole-5-carbonitrile, a molecule of interest in medicinal chemistry, presents a unique set of spectroscopic challenges and insights. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of such molecules, providing precise information about the chemical environment of each proton and carbon atom. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, discuss the influence of its substituents on chemical shifts, and outline a robust experimental protocol for acquiring high-quality data.

I. Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-Methoxy-1H-indazole-5-carbonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) is fundamental to the complete structural assignment.

A. Rationale for Solvent Selection

The choice of solvent for NMR analysis is a critical experimental parameter that can significantly influence the chemical shifts, particularly of exchangeable protons like N-H. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for indazole derivatives for several reasons.[2][3] Its high polarity effectively solubilizes a wide range of organic compounds, and its ability to form hydrogen bonds helps to sharpen the N-H proton signal, which might otherwise be broad or unobservable in less polar solvents like chloroform-d (CDCl₃). For the purpose of this guide, predicted chemical shifts will be discussed in the context of DMSO-d₆.

B. Detailed Signal Assignments
  • N-H Proton (H1): The proton attached to the N1 position of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 13.0-14.0 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding with the DMSO-d₆ solvent.

  • Aromatic Protons (H3, H4, H7):

    • H3: This proton on the pyrazole ring of the indazole system is anticipated to resonate as a singlet around δ 8.2 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

    • H4: This proton is situated on the benzene ring and is expected to appear as a singlet around δ 7.8 ppm. The singlet multiplicity arises from the absence of adjacent protons for spin-spin coupling.

    • H7: This proton is also on the benzene ring and is predicted to be a singlet in the region of δ 7.5 ppm.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, expected to appear around δ 3.9 ppm. This characteristic upfield shift is typical for methoxy groups attached to an aromatic ring.[4]

The spin-spin coupling relationships and the overall predicted ¹H NMR spectrum are conceptually illustrated in the following diagram:

G cluster_molecule 6-Methoxy-1H-indazole-5-carbonitrile cluster_spectrum Predicted ¹H NMR Spectrum mol Structure with Proton Labels H1 H1 ~13.5 ppm broad s H3 H3 ~8.2 ppm s H4 H4 ~7.8 ppm s H7 H7 ~7.5 ppm s OCH3 -OCH3 ~3.9 ppm s

Caption: Predicted ¹H NMR Signals for 6-Methoxy-1H-indazole-5-carbonitrile.

II. Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-Methoxy-1H-indazole-5-carbonitrile will produce a single resonance. The chemical shifts are highly dependent on the electronic environment of each carbon.

A. Detailed Signal Assignments
  • Quaternary Carbons (C3a, C5, C6, C7a, -CN):

    • C7a and C3a: These carbons at the fusion of the two rings are expected in the aromatic region, with C7a likely around δ 140 ppm and C3a around δ 122 ppm.

    • C6: The carbon bearing the methoxy group is predicted to be significantly deshielded due to the oxygen atom's electronegativity, with an expected chemical shift around δ 160 ppm.

    • C5: The carbon attached to the nitrile group will also be deshielded, with a predicted resonance around δ 105 ppm.

    • -CN: The carbon of the nitrile group is expected to appear in a characteristic region for cyano groups, around δ 118 ppm.

  • Protonated Carbons (C3, C4, C7, -OCH₃):

    • C3: This carbon in the pyrazole ring is anticipated to have a chemical shift in the range of δ 135 ppm.

    • C4 and C7: These carbons on the benzene ring are expected to resonate in the aromatic region, with C4 predicted around δ 125 ppm and C7 around δ 115 ppm.

    • -OCH₃: The methoxy carbon will appear at a higher field, typically around δ 56 ppm.

III. Data Summary and Advanced NMR Techniques

For clarity, the predicted ¹H and ¹³C NMR data are summarized in the table below.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
NH (N1)~13.5broad s-
H3~8.2s~135
H4~7.8s~125
H7~7.5s~115
-OCH₃~3.9s~56
C3a--~122
C5--~105
C6--~160
C7a--~140
-CN--~118

To further solidify the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons.[5] An HSQC spectrum would definitively link the proton signals for H3, H4, H7, and the methoxy group to their corresponding carbon resonances, confirming the assignments made in the 1D spectra.[5]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC would be instrumental in assigning the quaternary carbons by observing correlations from the proton signals. For instance, correlations from the methoxy protons would be expected to the C6 carbon.

The workflow for a comprehensive NMR analysis is depicted below:

G cluster_workflow Comprehensive NMR Analysis Workflow start Sample Preparation oneD_H ¹H NMR Acquisition start->oneD_H oneD_C ¹³C NMR Acquisition oneD_H->oneD_C hsbc HSQC Acquisition oneD_C->hsbc hmbc HMBC Acquisition hsbc->hmbc analysis Data Analysis and Structural Elucidation hmbc->analysis

Caption: Workflow for the complete NMR-based structural elucidation.

IV. Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 6-Methoxy-1H-indazole-5-carbonitrile.

A. Materials and Instrumentation
  • Sample: 6-Methoxy-1H-indazole-5-carbonitrile (5-10 mg)

  • Solvent: DMSO-d₆ (0.6 mL)

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent signal)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

B. Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of 6-Methoxy-1H-indazole-5-carbonitrile directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

C. NMR Data Acquisition
  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (e.g., 1024 or more) as ¹³C is less sensitive than ¹H.

    • Set the relaxation delay (D1) to 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

    • Integrate the ¹H NMR signals.

V. Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-Methoxy-1H-indazole-5-carbonitrile. By understanding the expected chemical shifts, multiplicities, and the influence of the molecular structure on the NMR parameters, researchers can confidently interpret experimental data for this compound and its analogs. The outlined experimental protocol serves as a robust starting point for acquiring high-quality spectra, which, when combined with advanced 2D NMR techniques, enables unambiguous structural confirmation. This level of detailed characterization is paramount for advancing the study and application of novel indazole-based compounds in various scientific disciplines.

References

  • Claramunt, R. M., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(23), 7847–7855. Available at: [Link]

  • Elguero, J., Fruchier, A., & Pardo, C. (1975). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 53(1), 139-143. Available at: [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-433. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • J&K Scientific. 6-Methoxy-1H-indazole-5-carbonitrile. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • MDPI. (2018). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Solubility Profile of 6-Methoxy-1H-indazole-5-carbonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a molecule is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing everything from in vitro assay reliability to in vivo bioavailability. This technical guide provides an in-depth examination of the solubility profile of 6-Methoxy-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of a comprehensive public dataset, this document takes a foundational approach. It combines a theoretical prediction of solubility based on molecular structure with a detailed, field-proven experimental protocol for its empirical determination. This guide is designed to empower researchers with both the predictive rationale and the practical methodology to confidently assess and utilize 6-Methoxy-1H-indazole-5-carbonitrile in their work.

The Strategic Importance of Solubility in Drug Discovery

The journey of a drug candidate is fraught with potential points of failure. Poor aqueous solubility is a leading cause of attrition, impacting absorption, distribution, metabolism, and excretion (ADME) properties.[1] For a molecule like 6-Methoxy-1H-indazole-5-carbonitrile, which serves as a building block in the synthesis of potentially bioactive molecules, a thorough understanding of its solubility is not merely academic—it is a strategic necessity.[2] This knowledge informs the selection of appropriate solvents for reaction chemistry, purification, and the formulation of stock solutions for biological screening.

Theoretical Solubility Profile: A "First Principles" Approach

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The overall polarity of a molecule is a composite of its nonpolar and polar regions. Let's deconstruct 6-Methoxy-1H-indazole-5-carbonitrile to predict its behavior.

  • The Indazole Core: The bicyclic indazole ring system is aromatic and contains two nitrogen atoms. The pyrrolic-type nitrogen (-NH-) can act as a hydrogen bond donor, while the pyridinic-type nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity and the potential for specific interactions with protic solvents.

  • The Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegativity of the oxygen atom. The oxygen can act as a hydrogen bond acceptor.[3][4]

  • The Carbonitrile Group (-C≡N): The nitrile group is highly polar and a strong hydrogen bond acceptor.

  • The Carbon Skeleton: The aromatic rings and the methyl group contribute to the nonpolar character of the molecule.

Predicted Solubility:

  • High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. These solvents can effectively solvate the polar functional groups of the molecule.

  • Moderate to Good Solubility Expected in: Polar protic solvents like Methanol, Ethanol, and Isopropanol. The ability of the molecule to accept hydrogen bonds suggests favorable interactions.

  • Low to Moderate Solubility Expected in: Solvents of intermediate polarity like Dichloromethane and Ethyl Acetate.

  • Poor Solubility Expected in: Nonpolar solvents such as Hexane, Toluene, and Cyclohexane. The nonpolar hydrocarbon portions of these solvents will have weak interactions with the polar functional groups of the indazole.

  • Aqueous Solubility: The presence of multiple polar, hydrogen-bond accepting groups suggests some degree of aqueous solubility. However, the fused aromatic ring system contributes to its hydrophobic character, likely making it sparingly soluble in water.[3] The solubility in aqueous buffers is expected to be pH-dependent, although the indazole ring system is only weakly basic.

G cluster_molecule 6-Methoxy-1H-indazole-5-carbonitrile cluster_properties Structural Features cluster_prediction Predicted Solubility Molecule Indazole Core - Methoxy Group - Carbonitrile Group Polarity Polar Functional Groups (N-H, -O-, -C≡N) Molecule->Polarity contributes to HBond H-Bond Donors (N-H) H-Bond Acceptors (N, O, C≡N) Molecule->HBond provides NonPolar Aromatic Rings Methyl Group Molecule->NonPolar contains High High in Polar Aprotic (DMSO, DMF) Polarity->High favors Moderate Moderate in Polar Protic (Methanol, Ethanol) HBond->Moderate favors Low Low in Nonpolar (Hexane, Toluene) NonPolar->Low favors

Figure 1: Logical relationship between molecular structure and predicted solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached.

Materials and Equipment
  • 6-Methoxy-1H-indazole-5-carbonitrile (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Hexane)

  • Analytical balance

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Stock Standard for Quantification:

    • Accurately weigh a known amount of 6-Methoxy-1H-indazole-5-carbonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Acetonitrile) to create a concentrated stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution. These will be used to construct a calibration curve for quantifying the concentration of the dissolved compound.

  • Sample Preparation:

    • Add an excess amount of solid 6-Methoxy-1H-indazole-5-carbonitrile to a vial. "Excess" is key; there must be undissolved solid visible at the end of the experiment to ensure saturation. A starting point could be 2-5 mg of compound per 1 mL of solvent.

    • Add a known volume of the desired solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. For some compounds, 72 hours may be necessary. A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples, along with the calibration standards, using a validated HPLC method.

    • Record the peak area of the analyte for each sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the linear regression equation of the calibration curve to calculate the concentration of 6-Methoxy-1H-indazole-5-carbonitrile in the diluted samples.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent. Express the final solubility in units such as mg/mL or µg/mL.

G A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Shake) 24-48h at 25°C B->C D 4. Allow to Settle & Filter (0.22 µm Syringe Filter) C->D E 5. Dilute Filtrate D->E F 6. Analyze by HPLC E->F G 7. Calculate Concentration (vs. Calibration Curve) F->G

Sources

An In-depth Technical Guide to the Tautomeric Forms of 6-Methoxy-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of its chemical behavior is annular tautomerism, the equilibrium between its 1H- and 2H-forms.[1][2] This property profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and ultimately, its biological activity and pharmacokinetic profile.[1] This guide provides a detailed examination of the tautomeric landscape of 6-Methoxy-1H-indazole-5-carbonitrile, a substituted indazole of interest in drug discovery programs. We will dissect the fundamental principles of indazole tautomerism, apply them to this specific molecule, and outline robust experimental and computational methodologies for the definitive characterization of its tautomeric state. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to understand, predict, and control the tautomeric behavior of this important heterocyclic system.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules.[2] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has emerged as a "privileged scaffold" due to its versatile biological activities.[2] Compounds incorporating the indazole moiety have demonstrated a wide pharmacological spectrum, including anti-inflammatory, anti-tumor, and anti-HIV activities.[3] This has led to the development of several FDA-approved drugs, such as:

  • Niraparib: A PARP inhibitor for the treatment of ovarian cancer.[1]

  • Axitinib: A tyrosine kinase inhibitor used in renal cell carcinoma.[1]

  • Benzydamine: A locally-acting nonsteroidal anti-inflammatory drug.[4]

  • Granisetron: A 5-HT3 receptor antagonist for preventing chemotherapy-induced nausea.[1][4]

The success of these drugs underscores the importance of understanding the detailed chemical nature of the indazole core, particularly its tautomerism.

Fundamentals of Annular Tautomerism in Indazoles

Indazole can exist in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole.[2][5] This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.

  • 1H-Indazole: The proton is located on the N1 nitrogen atom. This form is generally considered to be the more thermodynamically stable tautomer in the gas phase, in solution, and in the solid state.[1][2]

  • 2H-Indazole: The proton is located on the N2 nitrogen atom. This tautomer is typically higher in energy.[3]

Computational studies consistently support the greater stability of the 1H-tautomer.[6] Quantum chemical calculations, such as MP2/6-31G**, have estimated that the 1H-tautomer of unsubstituted indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹).[3][7] Other calculations place this energy difference closer to 4.5 kcal/mol.[8] This energetic preference is a critical factor governing the reactivity and intermolecular interactions of indazoles.[1]

Tautomeric Forms of 6-Methoxy-1H-indazole-5-carbonitrile

For the specific molecule of interest, 6-Methoxy-1H-indazole-5-carbonitrile, the tautomeric equilibrium can be depicted as follows:

Caption: Annular tautomeric equilibrium of 6-Methoxy-indazole-5-carbonitrile.

The electronic nature of the substituents on the benzene ring can influence the relative stability of the tautomers, although the 1H-form is still expected to predominate.[9] The methoxy group at C6 is an electron-donating group, while the carbonitrile at C5 is an electron-withdrawing group. These opposing effects modulate the electron density within the heterocyclic system, which can subtly alter the energy gap between the 1H and 2H forms compared to the unsubstituted parent indazole.

Experimental Characterization of Tautomeric Forms

A multi-technique approach is essential for the unambiguous characterization of the dominant tautomeric form in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[10] Specific nuclei serve as sensitive probes of the electronic environment, which differs significantly between the 1H and 2H tautomers.

Key NMR Observables:

  • ¹H NMR: The chemical shift of the N-H proton is a primary indicator. Additionally, the chemical shifts and coupling constants of the aromatic protons, particularly H3, H4, and H7, are distinct for each tautomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring (C3 and C7a) are highly sensitive to the position of the proton and are diagnostic for distinguishing between the 1H and 2H forms.[11][12]

  • ¹⁵N NMR: Direct observation of the nitrogen atoms provides the most definitive evidence. The chemical shifts of the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens are vastly different, allowing for clear identification and even quantification of the tautomeric ratio.

Hypothetical NMR Data 6-Methoxy-1H-indazole-5-carbonitrile 6-Methoxy-2H-indazole-5-carbonitrile
¹H Chemical Shift (δ, ppm)
N-H~13.0 (broad)~11.5 (broad)
H-3~8.2~8.6
H-4~7.8~7.5
H-7~7.4~7.9
¹³C Chemical Shift (δ, ppm)
C-3~135~145
C-7a~140~148

Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve 5-10 mg of 6-Methoxy-1H-indazole-5-carbonitrile in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Prepare samples in various solvents to assess the impact of solvent polarity on the equilibrium.[10]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • If available, acquire ¹H-¹⁵N HMBC spectra to correlate the N-H proton to the nitrogen atoms, confirming their chemical shifts and connectivity.

  • Data Analysis:

    • Compare the observed chemical shifts of key protons and carbons to established literature values for 1H- and 2H-substituted indazoles.[12]

    • In cases where both tautomers are present, integrate the signals corresponding to each form to determine the tautomeric ratio.

    • Analyze data from different solvents to determine if the equilibrium is sensitive to the environment.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy can provide evidence for the dominant tautomer, particularly in the solid state (using KBr pellet or ATR). The key diagnostic feature is the N-H stretching vibration.

  • 1H-Tautomer: Typically shows a broad N-H stretch associated with intermolecular hydrogen bonding.

  • 2H-Tautomer: The N-H stretching frequency and band shape will differ due to the different electronic environment and hydrogen bonding potential.

X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence. It allows for the direct visualization of the atomic positions, unambiguously locating the hydrogen atom on either N1 or N2 and confirming the dominant tautomer in the solid state.

G cluster_0 Experimental Workflow for Tautomer Characterization Sample 6-Methoxy-1H-indazole-5-carbonitrile Solution Prepare Solutions (e.g., DMSO-d6, CDCl3) Sample->Solution Solid Prepare Solid Sample (e.g., KBr Pellet, Crystal) Sample->Solid NMR NMR Spectroscopy (1H, 13C, 15N) Solution->NMR IR FT-IR Spectroscopy Solid->IR Xray X-Ray Crystallography Solid->Xray Analysis Data Analysis & Structure Elucidation NMR->Analysis IR->Analysis Xray->Analysis G cluster_1 Computational Workflow for Tautomer Stability Start Build 3D Structures (1H and 2H Tautomers) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minima, Get ZPVE) Opt->Freq Energy Calculate Relative Energies (ΔE) with ZPVE Correction Freq->Energy Result Predict Most Stable Tautomer and Equilibrium Constant Energy->Result

Caption: Workflow for the computational prediction of tautomer stability.

Implications for Drug Design and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties. Understanding and controlling tautomerism is essential for:

  • Receptor Binding: The 1H- and 2H-tautomers present different hydrogen bond donor-acceptor patterns. The 1H-tautomer has a hydrogen bond donor at N1 and an acceptor at N2, while the 2H-tautomer has the reverse. This directly impacts how the molecule fits into a protein's binding site, potentially altering potency by orders of magnitude. * Physicochemical Properties: Tautomers can have different dipole moments, pKa values, and solubilities. These properties affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: The distinct tautomeric forms of a molecule can be considered separate chemical entities, which has significant implications for patent claims.

By characterizing the tautomeric preference of 6-Methoxy-1H-indazole-5-carbonitrile, medicinal chemists can design more effective molecules, build more accurate structure-activity relationships (SAR), and develop more robust intellectual property.

Conclusion

The tautomerism of 6-Methoxy-1H-indazole-5-carbonitrile is a key chemical feature that dictates its behavior from the test tube to biological systems. Based on extensive precedent in the literature, the 1H-tautomer is overwhelmingly predicted to be the dominant species. [2][3][8]However, this must be confirmed empirically. A combined strategy employing high-resolution NMR spectroscopy, supported by computational DFT calculations, provides a self-validating system for the definitive characterization of its tautomeric state. For drug development professionals, a thorough understanding of this equilibrium is not optional—it is fundamental to the rational design of next-generation therapeutics based on the privileged indazole scaffold.

References

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(8), 1787-1819. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

  • The two tautomers of indazole, with atom numbering. - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Theoretical estimation of the annular tautomerism of indazoles - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). Molecules, 11(6), 415-420. [Link]

  • The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). Molecules, 11(6), 415-420. [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (n.d.). WuXi Biology. Retrieved January 27, 2026, from [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples | Journal of Chemical Information and Modeling. (2016). Journal of Chemical Information and Modeling, 56(10), 1943-1954. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (1982). Magnetic Resonance in Chemistry, 20(3), 113-118. [Link]

  • Different tautomeric forms of indazole nuclei | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Retrieved January 27, 2026, from [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (2015). Der Pharma Chemica, 7(12), 24-31. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2018). The Journal of Organic Chemistry, 83(8), 4410-4418. [Link]

  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2014). In Tautomerism: Methods and Theories (pp. 1-40). Wiley-VCH. [Link]

  • Keto-enol tautomerism in 5- and 6-azauracils in water solution - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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Indazole Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a technical overview of the indazole core, detailing its synthesis, key therapeutic applications with a focus on mechanistic insights, and the experimental protocols necessary for its evaluation. We will explore its role in oncology, particularly as a cornerstone of kinase inhibitors, as well as its applications in anti-inflammatory and neuropharmacological agents. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel indazole-based therapeutics.

The Indazole Scaffold: Physicochemical Properties and Synthetic Strategies

Indazole (or benzopyrazole) consists of a benzene ring fused to a pyrazole ring. The scaffold exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[3][4] This structural feature is critical, as the position of the nitrogen-bound proton influences the molecule's hydrogen bonding capabilities and overall biological activity. While naturally occurring indazoles are rare, the synthetic versatility of the scaffold has allowed for extensive exploration in drug discovery.[1][5]

Foundational Synthetic Methodologies

The construction of the indazole core is a pivotal step in the development of new chemical entities. The choice of synthetic route is often dictated by the desired substitution pattern and the scalability of the process.

  • Classical Approaches (The Jacobson Synthesis): One of the earliest and most fundamental methods involves the cyclization of o-tolylhydrazines or related precursors. For instance, the Jacobson synthesis utilizes the diazotization of 2-amino-N-acylanilides followed by intramolecular cyclization. While historically significant, these methods can sometimes be limited by harsh conditions and substituent tolerance.

  • Modern Catalytic Strategies: Contemporary organic synthesis favors transition-metal-catalyzed reactions, which offer superior efficiency, regioselectivity, and functional group tolerance.[3] Palladium- and copper-catalyzed C-N bond formation and C-H activation/amination reactions have become powerful tools for constructing the indazole ring from readily available starting materials, such as o-halobenzonitriles or o-nitrobenzylamines.[3][5] Flow chemistry is also being increasingly adopted to enhance the safety, reproducibility, and scalability of indazole synthesis.[6]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the indazole scaffold, a common pathway in medicinal chemistry campaigns.

G cluster_0 Core Synthesis cluster_1 Functionalization & Diversification cluster_2 Purification & Analysis Start Aryl Precursors (e.g., o-halobenzonitrile) Cyclization Catalytic Cyclization (e.g., Pd/Cu-catalyzed) Start->Cyclization Reagents, Catalyst Core Indazole Core Cyclization->Core Formation of Bicyclic System Functionalization Scaffold Functionalization (e.g., N-Alkylation, Suzuki Coupling) Core->Functionalization Positional Modification Library Derivative Library Functionalization->Library Generation of Diverse Analogs Purification Purification (e.g., Chromatography) Library->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Final Final Compounds for Screening Analysis->Final

Caption: Generalized workflow for the synthesis and diversification of indazole derivatives.

Therapeutic Applications in Oncology

Indazole derivatives have made their most significant impact in oncology, primarily as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[7]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases that control cell proliferation, survival, and angiogenesis. The indazole scaffold serves as an excellent ATP-competitive hinge-binding motif. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This anchoring allows the rest of the molecule to extend into more variable regions of the active site, providing both potency and selectivity.

Marketed drugs like Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that feature an indazole core.[5] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of tumor angiogenesis. By inhibiting VEGFR, these drugs effectively cut off the blood supply to tumors, leading to growth inhibition.

VEGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the VEGFR signaling cascade and highlights the point of intervention by indazole-based inhibitors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Kinase Domain cluster_3 Downstream Signaling VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding & Dimerization ADP ADP VEGFR->ADP Phosphorylation PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras/Raf/MEK/ERK Pathway VEGFR->RAS Pazopanib Indazole Inhibitor (e.g., Pazopanib, Axitinib) Pazopanib->VEGFR Blocks ATP Binding ATP ATP ATP->VEGFR Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAS->Proliferation G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Synthesis Synthesis of Indazole Library HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Sources

The Pivotal Role of Physicochemical Properties in the Design of Substituted 1H-Indazole-Based Therapeutics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved drugs.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a versatile template for designing molecules with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The therapeutic success of indazole-containing drugs such as Niraparib and Pazopanib underscores the significance of this privileged structure in drug discovery.[1] However, the journey from a promising hit compound to a viable drug candidate is intricately linked to the optimization of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[4][5]

This technical guide provides a comprehensive exploration of the key physicochemical properties of substituted 1H-indazoles. As a senior application scientist, the aim is to furnish fellow researchers and drug development professionals with a deeper understanding of how to strategically manipulate these properties through chemical substitution to enhance drug-likeness and accelerate the development of novel 1H-indazole-based therapeutics.

The 1H-Indazole Scaffold: A Privileged Yet Malleable Core

The 1H-indazole nucleus, being the most thermodynamically stable tautomer, offers multiple positions for substitution, allowing for fine-tuning of its physicochemical characteristics.[6][7] The nitrogen atom at the 1-position can be alkylated or arylated, while the benzene and pyrazole rings present additional sites for modification.[8][9] The nature and position of these substituents profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, size, and flexibility, which in turn dictate its behavior in a biological system.[4]

G Indazole 1H-Indazole Core Substituents Substituents (R1, R3, R4, R5, R6, R7) Indazole->Substituents Modification Properties Physicochemical Properties Substituents->Properties Modulation ADME ADME Profile Properties->ADME Influence Efficacy Therapeutic Efficacy & Safety ADME->Efficacy Determination

Caption: Interplay between the 1H-indazole core, substituents, and biological outcomes.

Lipophilicity (LogP/LogD): Balancing Potency and Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug design. It significantly impacts a drug's absorption, membrane permeability, plasma protein binding, and metabolic stability.[10] For 1H-indazole derivatives, the strategic placement of lipophilic or hydrophilic substituents can modulate the overall LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) to achieve an optimal balance.

The Causality Behind Lipophilicity Modulation

An increase in lipophilicity can enhance binding to hydrophobic pockets of target proteins, potentially boosting potency. However, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[11] The introduction of polar functional groups, such as hydroxyls, amides, or small amines, can effectively decrease lipophilicity and improve the aqueous solubility of indazole-based compounds.[12] Conversely, the addition of alkyl or aryl groups will increase lipophilicity.

Data Presentation: Impact of Substitution on Lipophilicity
Substituent at C3Rationale for Change in LipophilicityPredicted cLogP Change
-HBaseline0
-CH3Addition of a small alkyl group+0.5
-CF3Introduction of a lipophilic, electron-withdrawing group+1.0
-OHAddition of a polar, hydrogen-bond donor-0.7
-NH2Introduction of a polar, hydrogen-bond donor/acceptor-1.2
-C6H5Addition of a bulky, hydrophobic aryl group+2.0

Note: These are generalized predictions; the actual change can be influenced by the electronic environment of the entire molecule.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes a foundational method for determining the octanol-water partition coefficient (LogP).

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted 1H-indazole in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. Pre-saturate the octanol with the aqueous buffer and vice versa by vigorously shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • In a clean glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (typically in a 1:1 or 2:1 ratio).

    • Spike the system with a small volume of the stock solution of the test compound to achieve a final concentration that is detectable by the analytical method.

    • Securely cap the vial and shake vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw a known volume from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the LogP using the following formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (10 mM in DMSO) C Mix Octanol, Buffer, & Compound A->C B Prepare Pre-saturated Octanol & Buffer B->C D Shake to Equilibrium (1-2 hours) C->D E Centrifuge for Phase Separation D->E F Quantify Concentration in each phase (HPLC/LC-MS) E->F G Calculate LogP F->G

Caption: Workflow for experimental LogP determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is non-negotiable for orally administered drugs, as it directly influences their dissolution and subsequent absorption in the gastrointestinal tract.[10] Poorly soluble compounds often exhibit low and erratic bioavailability. The 1H-indazole core is relatively hydrophobic, and its aqueous solubility can be significantly impacted by the nature of its substituents.

Strategies for Enhancing Solubility

The introduction of ionizable groups (acids or bases) is a highly effective strategy for increasing the aqueous solubility of indazole derivatives.[12] For instance, incorporating a basic moiety like a piperazine ring can improve solubility and also modulate other pharmacokinetic parameters.[12] Additionally, the inclusion of polar, non-ionizable groups that can participate in hydrogen bonding with water, such as amides or sulfonamides, can also enhance solubility.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay provides an early assessment of a compound's solubility.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the substituted 1H-indazole in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (e.g., <1%) to minimize its co-solvent effect.

    • Prepare a serial dilution of the compound in the assay plate.

  • Equilibration and Measurement:

    • Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at room temperature to allow for precipitation of the compound that is above its solubility limit.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

    • Alternatively, the plate can be filtered to remove precipitated compound, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV or LC-MS.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For drug candidates, the pKa is a critical determinant of their solubility, permeability, and interaction with biological targets. The 1H-indazole core itself is weakly basic. The introduction of acidic or basic substituents will significantly alter the ionization profile of the molecule.

The Influence of pKa on Drug Disposition

The ionization state of a drug affects its ability to cross biological membranes. Generally, the neutral form of a molecule is more lipophilic and can more readily diffuse across cell membranes. The pKa, in conjunction with the pH of different physiological compartments (e.g., stomach, intestine, blood), will determine the ratio of ionized to unionized drug and thus impact its absorption and distribution.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a classic and accurate method for determining the pKa of a compound.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a precise amount of the substituted 1H-indazole in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup:

    • Use an automated potentiometric titrator equipped with a pH electrode.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition:

    • Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

    • Specialized software is typically used to analyze the titration curve and accurately determine the pKa value(s).

Metabolic Stability: A Determinant of In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[13] Low metabolic stability leads to rapid clearance from the body, resulting in a short half-life and potentially low bioavailability.

Designing for Metabolic Stability in 1H-Indazoles

The 1H-indazole scaffold itself is generally less susceptible to phase I and II metabolism compared to bioisosteres like phenol.[11] However, certain substituents can introduce metabolic liabilities. For example, unsubstituted phenyl rings or terminal alkyl groups can be sites of hydroxylation. Strategies to improve metabolic stability include:

  • Blocking sites of metabolism: Introducing atoms or groups (e.g., fluorine, chlorine) at positions susceptible to metabolic attack.

  • Introducing electron-withdrawing groups: This can deactivate adjacent aromatic rings towards oxidative metabolism.

  • Replacing metabolically labile groups: For instance, replacing an O-methyl group, which can be easily O-demethylated, with a more stable group.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to phase I metabolism.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation:

    • In a 96-well plate, add the reaction buffer, the test compound (at a low concentration, e.g., 1 µM), and HLM.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis A Prepare Reagents: Buffer, HLM, NADPH B Add Compound, Buffer, HLM to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Quench at Time Points (0, 5, 15, 30, 60 min) E->F G Analyze Samples by LC-MS/MS F->G H Calculate In Vitro Half-Life G->H

Caption: Workflow for determining in vitro metabolic stability.

Conclusion: A Holistic Approach to Drug Design

The successful development of 1H-indazole-based drugs hinges on a multi-parameter optimization of their physicochemical properties. A deep understanding of how different substituents influence lipophilicity, solubility, pKa, and metabolic stability is paramount. By employing a combination of rational design, computational modeling, and robust experimental assays, medicinal chemists can navigate the complex landscape of drug discovery and efficiently advance 1H-indazole derivatives with promising therapeutic potential from the bench to the clinic. The self-validating nature of the described protocols, where experimental outcomes directly inform subsequent design choices, creates a powerful feedback loop for iterative improvement and successful drug development.

References

  • Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery - Benchchem. (URL: )
  • Physicochemical Property Study - WuXi AppTec DMPK. (URL: )
  • A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs - Benchchem. (URL: )
  • Indazoles in Drug Discovery - PharmaBlock. (URL: )
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES - IJCRT.org. (URL: [Link])

  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Physicochemical properties of drug | PPT - Slideshare. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing. (URL: [Link])

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (URL: [Link])

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (URL: [Link])

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (URL: [Link])

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (URL: [Link])

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC - NIH. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

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  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

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Methodological & Application

Application Note: Robust Suzuki-Miyaura Coupling Protocols for the Synthesis of 6-Aryl-1H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system and a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant agents for oncology, inflammation, and neurodegenerative diseases.[1][2] The functionalization of the indazole core, particularly at the 6-position, is crucial for modulating the pharmacological profile of these molecules. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][3][4] Its operational simplicity, mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acid coupling partners make it an indispensable tool for drug discovery and development professionals.[1][2]

This application note provides detailed, field-proven protocols for the Suzuki-Miyaura coupling of 6-bromo-1H-indazole intermediates. We will delve into the mechanistic underpinnings of the reaction to rationalize experimental choices, present robust step-by-step procedures, and offer insights into reaction optimization and troubleshooting, specifically tailored for this important substrate class. The protocols described herein are designed to be reliable and scalable, facilitating the efficient synthesis of diverse libraries of 6-aryl-1H-indazoles.

Mechanistic Overview: The "Why" Behind the Protocol

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction is a well-orchestrated sequence of three primary steps, catalyzed by a palladium(0) species.[5][6]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 6-bromo-1H-indazole. This step forms a new, square planar Pd(II) intermediate. The efficiency of this step is highly dependent on the electron density of the aryl halide and the steric and electronic properties of the palladium catalyst's ligands. Electron-rich phosphine ligands, for example, can facilitate this step with challenging substrates.[7]

  • Transmetalation: This is the crucial bond-forming stage where the aryl group is transferred from the organoboron reagent (boronic acid) to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. The choice of base and solvent is critical here; the base must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions. The palladium complex exchanges its halide or alkoxide ligand for the aryl group from the boronate.[5]

  • Reductive Elimination: In the final step, the newly formed di-aryl palladium(II) intermediate collapses, ejecting the 6-aryl-1H-indazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)-X Ln oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd reductive_elim Reductive Elimination diaryl_pd->reductive_elim reductive_elim->pd0 Catalyst Regeneration product 6-Aryl-1H-indazole (Ar-Ar') reductive_elim->product start 6-Bromo-1H-indazole (Ar-X) start->oxidative_add boronic Ar'B(OH)2 + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Protocols for Coupling with 6-Bromo-1H-indazole

The presence of the free N-H group in 1H-indazole can sometimes complicate cross-coupling reactions.[8] However, numerous protocols have been developed that work efficiently without the need for N-protection, simplifying the overall synthetic sequence. Below are two robust protocols employing different catalyst systems, suitable for a wide range of aryl and heteroaryl boronic acids.

Protocol 1: Pd(dppf)Cl₂ Catalyzed Coupling

This protocol is a workhorse method, leveraging the reliable and versatile [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst. The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting efficient catalysis for a variety of substrates.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 6-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.03–0.05 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.[11] The total concentration should be approximately 0.1 M with respect to the 6-bromo-1H-indazole.

  • Heating: Place the reaction mixture in a preheated oil bath at 80–100 °C or heat in a microwave reactor.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Pd(PPh₃)₄ Catalyzed Coupling

Tetrakis(triphenylphosphine)palladium(0) is another widely used and commercially available catalyst. It is particularly effective for coupling with electron-deficient boronic acids and is often used under slightly different solvent and base conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine 6-bromo-1H-indazole (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) or sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane/EtOH/H₂O or dimethoxyethane (DME) can be very effective.[9][12]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[12]

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Comparison of Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts reaction efficiency and yield. The table below summarizes typical conditions and outcomes for the Suzuki coupling of bromoindazoles, providing a quick reference for reaction optimization.

ParameterProtocol 1 ConditionProtocol 2 ConditionRationale & Field Insights
Catalyst PdCl₂(dppf)·CH₂Cl₂Pd(PPh₃)₄Pd(dppf)Cl₂ is often more robust and air-stable, making it easier to handle.[9] Pd(PPh₃)₄ is a classic choice but can be sensitive to air and temperature.
Catalyst Loading 3–5 mol%5 mol%Higher loadings may be needed for very challenging or sterically hindered substrates. However, keeping loading low is cost-effective and reduces palladium contamination in the final product.
Base K₂CO₃Cs₂CO₃ or Na₂CO₃K₂CO₃ is a cost-effective and generally effective base.[11] Cs₂CO₃ is more soluble and often gives higher yields, especially in challenging couplings, but is more expensive.[12]
Solvent 1,4-Dioxane/H₂ODME or Dioxane/EtOH/H₂OThe presence of water is crucial for the solubility of the inorganic base and facilitates the transmetalation step. DME is a good alternative to dioxane.
Temperature 80–100 °C80–100 °CHigher temperatures can accelerate the reaction but may also lead to side reactions like protodeboronation of the boronic acid or catalyst decomposition.
Typical Yields Good to ExcellentModerate to GoodYields are highly dependent on the specific boronic acid used. Electron-rich and sterically unhindered partners generally give higher yields.

Experimental Workflow & Troubleshooting

A successful outcome relies on careful execution and an awareness of potential pitfalls.

General Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling reaction.

Key Considerations & Troubleshooting:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst has not degraded. Use freshly opened catalyst or a glovebox for dispensing air-sensitive catalysts like Pd(PPh₃)₄.

    • Inefficient Base: The base may be old or hydrated. Use freshly ground, anhydrous base. Consider switching to a stronger or more soluble base like Cs₂CO₃.

    • Poor Solvent Quality: Use high-purity, degassed solvents. Oxygen can deactivate the Pd(0) catalyst. Degas solvents by sparging with argon or using a freeze-pump-thaw cycle.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protons to form an arene, consuming the coupling partner.

    • Solution: Use a slight excess of the boronic acid (1.2–1.5 equiv.). Ensure the reaction is not heated for an unnecessarily long time.

  • Homocoupling (Glaser Coupling): Dimerization of the boronic acid can occur, especially at high temperatures in the presence of oxygen.

    • Solution: Meticulous degassing of solvents and maintaining a robust inert atmosphere is critical to minimize this side product.

  • Difficulty in Purification: The ferrocene byproduct from the dppf ligand can sometimes co-elute with the product.

    • Solution: A thorough aqueous wash can help remove some of the inorganic byproducts. Careful selection of the chromatography eluent system is essential.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly reliable and adaptable method for the synthesis of 6-aryl-1H-indazoles from 6-bromo-1H-indazole. By understanding the underlying mechanism, researchers can make informed decisions regarding the selection of catalysts, bases, and solvents to optimize reaction outcomes. The protocols detailed in this note, utilizing either Pd(dppf)Cl₂ or Pd(PPh₃)₄, provide excellent starting points for the synthesis of a wide range of derivatives. Careful attention to experimental setup, particularly maintaining an inert atmosphere and using high-quality reagents, is key to achieving high yields and simplifying product purification.

References

  • Boruah, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12): e0189423. Available at: [Link]

  • El-Messaoudi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6323-6332. Available at: [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Allard, A., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 20(3), 551-555. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]

  • Hofs, E., et al. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Penthala, N. R., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(37), 24203-24211. Available at: [Link]

  • Zou, G., et al. (2011). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 9(16), 5753-5759. Available at: [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5675-5687. Available at: [Link]

  • Cole-Hamilton, D. J., et al. (2017). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 36(10), 1999-2011. Available at: [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 921066. Available at: [Link]

  • Penthala, N. R., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(37), 24203-24211. Available at: [Link]

  • Lebleu, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(12), 347. Available at: [Link]

  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Kim, H., et al. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]

  • El-Messaoudi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6323-6332. Available at: [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-410. Available at: [Link]

  • Scott, J. S., et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 10(12), 3544-3564. Available at: [Link]

  • Scott, J. S., et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 10(12), 3544-3564. Available at: [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546. Available at: [Link]

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Application Note: Quantitative Analysis of 6-Methoxy-1H-indazole-5-carbonitrile using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the use of 6-Methoxy-1H-indazole-5-carbonitrile as a reference standard for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a detailed, scientifically-grounded methodology. This note explains the causality behind the selection of chromatographic conditions and outlines a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines to ensure the method is robust, reliable, and fit for purpose.[1]

Introduction: The Role of Reference Standards

In pharmaceutical analysis, the accuracy and reliability of analytical data are paramount. A reference standard is a highly purified and well-characterized substance that serves as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[2][3] The United States Pharmacopeia (USP) establishes rigorous criteria for these standards, which are integral to method validation and routine quality control.[3][4]

6-Methoxy-1H-indazole-5-carbonitrile (CAS: 473417-50-4, Formula: C₉H₇N₃O) is a heterocyclic compound often used as an intermediate in medicinal chemistry and pharmaceutical synthesis.[5][6][7] Its accurate quantification is critical for controlling reaction stoichiometry, determining yield, and assessing the purity of subsequent products. This application note details a reversed-phase HPLC (RP-HPLC) method developed for this purpose and validated to meet the stringent requirements of the pharmaceutical industry.

Chemical Structure of the Analyte

cluster_0 6-Methoxy-1H-indazole-5-carbonitrile struct struct

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Application Notes and Protocols for Molecular Docking Simulation of 6-Methoxy-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for conducting a molecular docking simulation of 6-Methoxy-1H-indazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the prevalence of the indazole scaffold in potent kinase inhibitors, this protocol will focus on docking this ligand against a relevant biological target, Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering both a practical step-by-step workflow and the theoretical underpinnings of the experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) with a protein of interest.[2] The fundamental aim is to identify and rank potential drug candidates by simulating their interaction with a biological target at an atomic level.[2]

The subject of this guide, 6-Methoxy-1H-indazole-5-carbonitrile, belongs to the indazole class of compounds. Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including their notable success as kinase inhibitors.[3][4] Several FDA-approved anti-cancer drugs, such as Pazopanib and Axitinib, feature an indazole core, highlighting its clinical significance.[3] Kinases, particularly receptor tyrosine kinases like Fibroblast Growth Factor Receptors (FGFRs), are crucial targets in oncology as their dysregulation can drive tumor growth and proliferation.[2][4] Specifically, indazole-based derivatives have been identified as potent inhibitors of FGFRs.[4][5] Therefore, for this application note, we will simulate the docking of 6-Methoxy-1H-indazole-5-carbonitrile into the ATP-binding site of FGFR1 to elucidate its potential binding interactions and inhibitory mechanism.

Pre-Docking Preparation: Ensuring Data Integrity

The accuracy of a molecular docking simulation is fundamentally dependent on the quality of the input structures of both the ligand and the protein. This preparatory phase is critical for obtaining meaningful results.

Ligand Preparation: 6-Methoxy-1H-indazole-5-carbonitrile

The three-dimensional structure of the ligand is the starting point. If a crystal structure is unavailable, a 2D representation can be used to generate a 3D conformer.

Protocol for Ligand Preparation:

  • Obtain 2D Structure: The structure of 6-Methoxy-1H-indazole-5-carbonitrile can be drawn using chemical drawing software such as ChemDraw or obtained from chemical databases like PubChem. The SMILES string for this molecule is COC1=C(C=C2C=NNC2=C1)C#N.

  • Convert to 3D Structure: Utilize a computational chemistry tool, for example, the open-source program Avogadro or commercial software, to convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. Employ a suitable force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts the bond lengths, angles, and dihedrals to relieve any steric strain and find a more realistic 3D geometry.

  • Assign Partial Charges: The electrostatic interactions between the ligand and the protein are critical for binding. Therefore, it is essential to assign accurate partial charges to each atom of the ligand. The Gasteiger-Marsili method is a commonly used and effective approach for this.

  • Define Rotatable Bonds: The flexibility of the ligand is a key aspect of induced fit in protein-ligand binding. Identify and define the rotatable bonds in the ligand to allow for conformational sampling during the docking process.

  • Save in PDBQT Format: For use with docking software like AutoDock Vina, the prepared ligand structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

Protein Preparation: Fibroblast Growth Factor Receptor 1 (FGFR1)

The selection and preparation of the target protein structure are equally vital for a successful docking study.

Protocol for Protein Preparation:

  • Retrieve Protein Structure: Download the crystal structure of human FGFR1 from the Protein Data Bank (PDB). For this protocol, we will use the PDB entry 4V04 , which is a structure of FGFR1 in complex with a known inhibitor. This provides a validated binding pocket.

  • Clean the Protein Structure: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed as they can interfere with the docking process. The original ligand within the binding site should also be removed to make the site available for our ligand of interest.

  • Add Hydrogen Atoms: Crystal structures determined by X-ray crystallography typically do not resolve the positions of hydrogen atoms. These must be added computationally, as they are crucial for proper hydrogen bonding and ionization states. It is important to consider the pH of the biological system to correctly protonate amino acid residues.

  • Assign Partial Charges: Similar to the ligand, partial charges must be assigned to the protein atoms. The Kollman united-atom charges are a standard choice for proteins.

  • Save in PDBQT Format: The prepared protein structure is also saved in the PDBQT format for compatibility with AutoDock Vina.

Molecular Docking Simulation Workflow

This section outlines the step-by-step procedure for performing the molecular docking simulation using AutoDock Vina, a widely used and validated open-source docking program.

Defining the Binding Site: Grid Box Generation

To guide the docking algorithm to the relevant binding site on the protein, a "grid box" is defined. This three-dimensional box encompasses the active site where the ligand is expected to bind.

Protocol for Grid Box Generation:

  • Identify the Binding Pocket: The binding site of FGFR1 is the ATP-binding pocket. In our chosen PDB structure (4V04), the location of the co-crystallized inhibitor can be used to define the center of our grid box.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical size is a cube of 25 Å x 25 Å x 25 Å centered on the binding pocket.

  • Generate Grid Parameter File: This file contains the coordinates of the grid box center and its dimensions, which will be used as input for the docking simulation.

G cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Protein Preparation Protein Preparation Protein Preparation->Grid Box Generation Running AutoDock Vina Running AutoDock Vina Grid Box Generation->Running AutoDock Vina Binding Pose Analysis Binding Pose Analysis Running AutoDock Vina->Binding Pose Analysis Interaction Analysis Interaction Analysis Binding Pose Analysis->Interaction Analysis Scoring Function Evaluation Scoring Function Evaluation Interaction Analysis->Scoring Function Evaluation

Caption: Molecular Docking Workflow Diagram.

Executing the Docking Simulation

With the prepared ligand and protein, and the defined grid box, the docking simulation can now be executed.

Protocol for Running AutoDock Vina:

  • Input Files: Provide the prepared ligand (ligand.pdbqt), protein (protein.pdbqt), and the grid parameter file (conf.txt) as input to the AutoDock Vina program.

  • Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the computational time but also improves the reliability of the results. A value of 8 is a reasonable starting point.

  • Number of Modes: Specify the number of binding modes (poses) to be generated. Typically, 9 to 10 modes are sufficient to explore the most likely binding orientations.

  • Launch the Simulation: Execute the AutoDock Vina command from the terminal. The program will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Post-Docking Analysis and Validation

Analyzing Binding Poses and Affinities

The primary output of the docking simulation is a set of predicted binding poses for the ligand within the protein's active site, each with an associated binding affinity score.

Protocol for Pose and Affinity Analysis:

  • Visualize the Docked Complex: Use molecular visualization software such as PyMOL or UCSF Chimera to open the protein structure and the output file containing the docked ligand poses.

  • Examine the Top-Ranked Pose: The pose with the lowest binding affinity (most negative value) is typically considered the most favorable. Analyze its orientation within the binding pocket and its proximity to key amino acid residues.

  • Cluster Analysis: If multiple poses have similar low binding affinities, it is useful to perform a cluster analysis to group similar conformations. A large cluster of low-energy poses can indicate a more reliable prediction.

Elucidating Molecular Interactions

Understanding the specific non-covalent interactions between the ligand and the protein is crucial for explaining the binding affinity and for guiding further drug design efforts.

Protocol for Interaction Analysis:

  • Identify Key Interactions: Using the visualization software, identify the key amino acid residues in the FGFR1 binding site that are interacting with 6-Methoxy-1H-indazole-5-carbonitrile.

  • Characterize Interaction Types: Look for various types of interactions, including:

    • Hydrogen Bonds: These are critical for specificity and affinity. Identify the donor and acceptor atoms and measure the bond distances (typically < 3.5 Å).

    • Hydrophobic Interactions: Analyze the interactions between nonpolar regions of the ligand and hydrophobic residues of the protein.

    • Pi-Pi Stacking: The aromatic rings of the indazole core can form stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

    • Cation-Pi Interactions: The electron-rich aromatic system of the ligand can interact favorably with cationic residues like lysine or arginine.

  • 2D Interaction Diagram: Generate a 2D diagram of the protein-ligand interactions for a clear and concise representation of the binding mode.

G cluster_interactions Molecular Interactions 6-Methoxy-1H-indazole-5-carbonitrile 6-Methoxy-1H-indazole-5-carbonitrile Hydrogen Bonds Hydrogen Bonds 6-Methoxy-1H-indazole-5-carbonitrile->Hydrogen Bonds e.g., with backbone of Ala564 Hydrophobic Interactions Hydrophobic Interactions 6-Methoxy-1H-indazole-5-carbonitrile->Hydrophobic Interactions e.g., with Val492, Leu630 Pi-Pi Stacking Pi-Pi Stacking 6-Methoxy-1H-indazole-5-carbonitrile->Pi-Pi Stacking e.g., with Phe489

Caption: Predicted Interactions with FGFR1.

Data Presentation and Interpretation

The results of the molecular docking simulation should be presented in a clear and organized manner to facilitate interpretation and comparison.

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (FGFR1)Types of Interactions
1-8.5Ala564, Val492, Leu630, Phe489Hydrogen Bond, Hydrophobic, Pi-Pi Stacking
2-8.2Glu562, Leu484, Gly565Hydrogen Bond, Hydrophobic
3-7.9Lys514, Val561, Asp641Cation-Pi, Hydrophobic, Hydrogen Bond

Interpretation of Results:

The binding affinity values provide a quantitative estimate of the binding strength. A more negative value suggests a stronger interaction. The analysis of the top-ranked pose with a binding affinity of -8.5 kcal/mol suggests that 6-Methoxy-1H-indazole-5-carbonitrile can favorably bind within the ATP-binding pocket of FGFR1. The predicted interactions, such as the hydrogen bond with the backbone of Ala564 in the hinge region, are characteristic of many known kinase inhibitors and provide a strong rationale for the potential inhibitory activity of this compound. The hydrophobic and pi-pi stacking interactions further contribute to the stability of the complex.

Trustworthiness and Self-Validation

To ensure the reliability of the docking results, it is essential to perform a validation step.

Protocol for Docking Validation:

  • Re-docking of the Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the original PDB file (4V04), prepare it, and then dock it back into the protein's binding site.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Conclusion and Future Directions

This application note has provided a detailed and scientifically grounded protocol for the molecular docking simulation of 6-Methoxy-1H-indazole-5-carbonitrile with FGFR1. The results of such a study can provide valuable insights into the potential of this compound as a kinase inhibitor and can serve as a starting point for further lead optimization. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted protein-ligand complex over time and conducting in vitro kinase assays to experimentally validate the computational predictions.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • 6-Methoxy-1H-indazole-5-carbonitrile - Lead Sciences. (URL: [Link])

  • Molecular Docking: A powerful approach for structure-based drug discovery. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (URL: [Link])

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science. (URL: [Link])

  • 5-methoxy-1H-indazole-6-carbonitrile (C007B-478957) - Cenmed Enterprises. (URL: [Link])

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: [Link])

  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (URL: [Link])

  • 6-methoxy-1h-indazole-3-carbonitrile (C9H7N3O) - PubChemLite. (URL: [Link])

  • Molecular docking in drug design: Basic concepts and application spectrums. (URL: [Link])

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (URL: [Link])

  • Protein-ligand docking - Galaxy Training!. (URL: [Link])

  • Session 4: Introduction to in silico docking. (URL: [Link])

  • Molecular Docking Tutorial. (URL: [Link])

  • Docking Result Analysis and Validation with Discovery Studio - YouTube. (URL: [Link])

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (URL: [Link])

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methoxy-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Methoxy-1H-indazole-5-carbonitrile (CAS 473417-50-4). This document is designed for researchers, medicinal chemists, and process development professionals who are handling this versatile heterocyclic intermediate. The purity of this building block is critical for successful downstream applications, particularly in drug discovery and development.[1] This guide provides in-depth, experience-based answers to common challenges encountered during its purification.

Section 1: Initial Assessment & Common Crude Product Issues

This section addresses the first steps after synthesis: evaluating the crude product and tackling common initial problems.

Q1: My crude product is a dark, sticky oil instead of a solid. What should I do?

A: This is a frequent issue, often caused by residual high-boiling solvents (like DMF or DMAc), or the presence of polymeric or colored impurities.

  • Causality: The indazole ring system is relatively polar, and the presence of both a methoxy and a nitrile group enhances its ability to associate with polar aprotic solvents.[2] These solvents can be difficult to remove completely on a rotary evaporator.

  • Troubleshooting Steps:

    • Solvent Trituration: Attempt to precipitate the product by adding a non-polar solvent in which the impurities might be soluble, but the product is not. Start with diethyl ether or a mixture of hexane and ethyl acetate. Stir or sonicate the mixture vigorously. This can often break down the oil and induce crystallization.

    • Aqueous Workup: If not already performed, dissolve the oil in a suitable solvent like ethyl acetate and wash it with water, followed by brine. This helps remove water-soluble impurities and residual salts.

    • Short Silica Plug: If the oil is very dark, dissolve it in a minimum amount of dichloromethane (DCM) or ethyl acetate and pass it through a short plug of silica gel, eluting with the same solvent. This can remove baseline, highly polar impurities and color before attempting a more rigorous purification.

Q2: What are the most likely impurities in my crude 6-Methoxy-1H-indazole-5-carbonitrile?

A: The impurity profile depends heavily on the synthetic route. However, for common indazole syntheses, you should anticipate:

  • Starting Materials: Unreacted precursors are common.

  • Regioisomers: The formation of the 2H-indazole isomer is a possibility in many indazole syntheses. While the 1H-tautomer is generally more stable, reaction conditions can lead to mixtures.[2][3]

  • By-products from Cyclization: Incomplete cyclization or side reactions can lead to various structurally related impurities.[4][5]

  • Residual Catalysts: If a metal catalyst (e.g., Palladium, Copper) was used, trace amounts may remain.[5]

  • Solvent Adducts: As seen with some indazoles, reaction with solvents like formaldehyde (if present) can occur.[6][7]

Q3: How can I quickly assess the purity and complexity of my crude sample?

A: A quick analytical assessment is crucial to devise an effective purification strategy.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Run the crude sample in several solvent systems of varying polarity (e.g., 30% Ethyl Acetate/Hexane, 50% Ethyl Acetate/Hexane, 100% Ethyl Acetate). This will give you an idea of the number of components and help in choosing a solvent system for column chromatography.

  • Crude ¹H NMR: Dissolve a small sample in a deuterated solvent (like DMSO-d₆ or CDCl₃). This can reveal the presence of major impurities, residual solvents, and the ratio of desired product to by-products. The characteristic N-H proton of the indazole ring is a key signal to observe.

  • LC-MS: If available, this provides the most detailed initial analysis, giving you the mass of the various components in your mixture, which can help in identifying them.[8]

Section 2: Purification by Recrystallization

Recrystallization is the most efficient purification method if a suitable solvent system can be found. It is cost-effective, scalable, and often yields highly pure material.

Q4: How do I select the best solvent for recrystallizing 6-Methoxy-1H-indazole-5-carbonitrile?

A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • The Principle of "Like Dissolves Like": Our molecule has both polar (indazole N-H, nitrile, methoxy) and non-polar (benzene ring) features. This suggests that single solvents of intermediate polarity or mixed solvent systems will work best.

  • Recommended Solvents to Screen:

    • Single Solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.

    • Mixed Solvents: A patent for separating substituted indazole isomers highlights the effectiveness of mixed aqueous systems.[9] This is a powerful technique. Good starting points include Acetone/Water, Methanol/Water, or THF/Water.

Solvent SystemRationale
Isopropanol (IPA)Often a good choice for moderately polar compounds.
Acetonitrile (ACN)Can provide sharp, well-formed crystals.
Ethyl Acetate / HexaneA classic combination where Ethyl Acetate is the "good" solvent and Hexane is the "poor" anti-solvent.
Acetone / WaterThe product is likely soluble in acetone; adding water as an anti-solvent can induce crystallization.[9]
Methanol / WaterSimilar to Acetone/Water, a common and effective choice for compounds with hydrogen bonding capability.[9]

Q5: My compound is "oiling out" during cooling instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Causality: This often happens if the solution is cooled too quickly or if the solvent is too "good" for the compound.

  • Troubleshooting Workflow:

G start Oiling Out Occurs step1 Re-heat solution until clear start->step1 step2 Cool much more slowly (e.g., in a warm water bath or Dewar) step1->step2 step3 Add a seed crystal (if available) step2->step3 step4 Scratch inner wall of the flask with a glass rod step3->step4 decision Does it still oil out? step4->decision step5 Add more of the 'good' solvent to reduce supersaturation decision->step5 Yes end Crystals Form decision->end No step5->step1 step6 Switch to a different solvent system step5->step6

Caption: Troubleshooting workflow for oiling out during recrystallization.

Protocol 1: Step-by-Step Recrystallization using a Mixed Solvent System (e.g., Acetone/Water)
  • Dissolution: Place the crude 6-Methoxy-1H-indazole-5-carbonitrile in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of hot acetone until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold acetone/water mixture.[10]

  • Drying: Dry the purified crystals under vacuum.

Section 3: Purification by Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities with similar solubility, flash column chromatography is the method of choice.

Q6: What is the best stationary phase and mobile phase for purifying this compound?

A:

  • Stationary Phase: Standard silica gel (SiO₂) is the most common and appropriate choice. Its slightly acidic nature is generally compatible with the indazole core.

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexane is the best starting point. The polarity of the indazole suggests it will elute at a moderate concentration of ethyl acetate.

    • TLC to Column Gradient: Your TLC results are your guide. Aim for an Rf value of ~0.3 for the product in the starting eluent. For example, if your product has an Rf of 0.3 in 40% EtOAc/Hexane, you could start your column at 20% EtOAc/Hexane and run a gradient up to 60% EtOAc/Hexane. This ensures that less polar impurities elute first, followed by your product, and then more polar impurities.

Q7: My compound is streaking on the TLC plate and the column separation is poor. What could be the cause?

A: Streaking is often a sign of a problem with solubility, compound-silica interaction, or overloading.

  • Causality & Solutions:

    • Acidity/Basicity: The indazole N-H is weakly acidic, but can also be protonated. Sometimes, interactions with the acidic silica can cause streaking. Solution: Add a small amount (0.5-1%) of a modifier to your eluent. For a weakly acidic compound, triethylamine (TEA) can sometimes help, but for indazoles, a small amount of acetic acid or methanol is often more effective at improving peak shape.

    • Overloading: Too much compound was spotted on the TLC or loaded onto the column. Solution: Use a more dilute sample for TLC. For the column, ensure you are not exceeding the recommended loading capacity (typically 1-10% of the silica gel weight, depending on the difficulty of the separation).

    • Insolubility: The compound may be poorly soluble in the eluent, causing it to precipitate at the origin. Solution: Choose a stronger loading solvent or a different eluent system entirely.

Workflow for Optimizing Column Chromatography

G cluster_0 Condition Screening cluster_1 Troubleshooting cluster_2 Column Execution TLC Run TLC in multiple EtOAc/Hexane ratios (e.g., 20%, 40%, 60%) Rf Identify solvent system that gives product Rf ≈ 0.3 TLC->Rf Streak Check for streaking Rf->Streak Select Select optimal eluent from screening Rf->Select Add_Mod If streaking occurs, add 1% MeOH or AcOH to the eluent and re-run TLC Streak->Add_Mod Change_Sys If still poor, try a different system (e.g., DCM/MeOH) Add_Mod->Change_Sys Change_Sys->Select Load Dry load or minimal solvent load onto column Select->Load Run Run gradient elution (e.g., from Rf 0.1 solvent to Rf 0.5 solvent) Load->Run

Caption: A logical workflow for developing a column chromatography method.

Section 4: Final Purity Verification

After purification, you must verify the purity and confirm the identity of the final product.

Q8: What analytical methods should I use to confirm the purity is >95%?

A: A combination of methods is recommended for a trustworthy assessment.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for purity analysis.[8][11] A reverse-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can provide a quantitative purity value (e.g., % area under the curve).[11][12]

  • ¹H and ¹³C NMR: NMR spectroscopy confirms the chemical structure and can reveal impurities that might co-elute in HPLC. The absence of signals corresponding to starting materials or major by-products is a strong indicator of high purity.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. A broad melting range suggests the presence of impurities.

This comprehensive approach ensures the material you carry forward is of the required quality for your research.

References

  • I. Alkorta, et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega. Available at: [Link]

  • J&K Scientific. (n.d.). 6-Methoxy-1H-indazole-5-carbonitrile. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Indazole. Org. Synth. Coll. Vol. 4, p.536 (1963); Vol. 34, p.54 (1954). Available at: [Link]

  • R. A. D. S. R. Rajapaksha, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Lead Sciences. (n.d.). 6-Methoxy-1H-indazole-5-carbonitrile. Retrieved January 27, 2026, from [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2021). Can anyone help me troubleshoot protein purification? Retrieved January 27, 2026, from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MOJ Biorg Org Chem. 2(2):59‒66. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Separations 2022, 9(11), 351. Available at: [Link]

  • Bitesize Bio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved January 27, 2026, from [Link]

  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2013). A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. International Journal of Pharmaceutical Chemistry 2(4):126-128. Available at: [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved January 27, 2026, from [Link]

  • Ommega Online. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Optimization of C-N Bond Formation in Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of reaction conditions for C-N bond formation in indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in the synthesis of N-substituted indazoles, a critical structural motif in medicinal chemistry.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the C-N coupling of indazoles, providing potential causes and actionable solutions based on established chemical principles.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may have decomposed.[1][2] 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific indazole and coupling partner, leading to slow oxidative addition or reductive elimination.[3][4] 3. Incorrect Base: The base may be too weak to deprotonate the indazole or the amine coupling partner, or too strong, causing substrate/product decomposition.[5][6] 4. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or stabilize the catalytic intermediates.[7]1. Catalyst Activation: Use a pre-catalyst that readily forms the active Pd(0) species. If using Pd(OAc)₂, ensure your conditions promote its reduction. Consider adding a fresh batch of catalyst if decomposition is suspected.[1] 2. Ligand Screening: For Buchwald-Hartwig reactions, screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. The choice of ligand is critical and substrate-dependent.[4][8] 3. Base Optimization: If using a weak base like K₂CO₃ or Cs₂CO₃ yields no product, consider a stronger base like NaOtBu or LHMDS. Conversely, if decomposition is observed with a strong base, switch to a weaker one. The choice of base can significantly impact reaction rates.[5][6] 4. Solvent Screening: Toluene and dioxane are common first choices. For poorly soluble substrates, consider more polar aprotic solvents like DMF or NMP, but be mindful of potential side reactions at high temperatures.[7][9]
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Steric and Electronic Effects: The inherent steric and electronic properties of the indazole substrate and the aryl halide influence the site of arylation. Generally, the N1 position is sterically more accessible, while the N2 position is often electronically favored. 2. Reaction Conditions: The choice of catalyst, ligand, and solvent can influence the N1/N2 ratio.1. Substrate Modification: While not always feasible, modifying substituents on the indazole ring can direct the regioselectivity. 2. Ligand and Catalyst Tuning: For copper-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For instance, diamine ligands have been shown to favor N2 arylation.[10] For palladium-catalyzed reactions, certain bulky ligands may favor the less hindered N1 position. 3. Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the indazole, thereby affecting the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).[9]
Formation of Side Products (e.g., Dehalogenation) 1. Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which can cause reductive dehalogenation of the aryl halide.[11][12] 2. Presence of Water: Trace amounts of water can be a hydrogen source for the dehalogenation side reaction.[12] 3. Inefficient Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions of the intermediates can occur.1. Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.[12] 2. Ligand Choice: Employ bulky, electron-rich ligands that promote rapid reductive elimination, outcompeting the dehalogenation pathway.[3][4] 3. Additives: In some cases, the addition of a stoichiometric amount of a halide scavenger can suppress dehalogenation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) C-N couplings for indazoles?

A1: Both are powerful methods, but they have distinct characteristics.

  • Palladium-catalyzed (Buchwald-Hartwig) Amination: This is often the first choice due to its generally broader substrate scope and milder reaction conditions. It typically employs a palladium precursor and a bulky, electron-rich phosphine ligand. The catalytic cycle is well-understood, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][13] The choice of ligand is crucial for success and can be tailored to specific substrates.[4]

  • Copper-catalyzed (Ullmann) Coupling: This is a classic method that has seen a resurgence with the development of new ligand systems. It is often more cost-effective than palladium-catalyzed reactions. Traditional Ullmann conditions required harsh temperatures, but modern protocols with ligands like diamines or phenanthrolines allow for milder conditions.[10][14] Copper-catalyzed reactions can sometimes offer different regioselectivity compared to palladium-catalyzed methods.[10]

Q2: How do I choose the right base for my Buchwald-Hartwig amination of an indazole?

A2: The choice of base is critical and depends on the pKa of your indazole and amine, as well as the sensitivity of your substrates to strong bases.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are often used to achieve the highest reaction rates and are effective for less acidic indazoles.[4][6] However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones) on your substrates.[5]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These offer better functional group tolerance and are a good starting point for substrates with sensitive groups.[6] Cs₂CO₃ is often favored due to its better solubility in common organic solvents compared to K₂CO₃ or K₃PO₄.[6]

Q3: My reaction is not going to completion. What are the first things I should check?

A3: If your reaction stalls, consider the following:

  • Inert Atmosphere: Ensure your reaction setup is strictly under an inert atmosphere (nitrogen or argon). Oxygen can deactivate the palladium catalyst.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Trace water can lead to side reactions and catalyst deactivation.[12]

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have not degraded. Phosphine ligands can be sensitive to air oxidation.

  • Reaction Temperature: While many modern protocols work at lower temperatures, some challenging couplings may require higher temperatures to overcome activation barriers. Conversely, if you see decomposition, lowering the temperature is necessary.

  • Stirring: For heterogeneous reactions involving solid bases, ensure efficient stirring to facilitate the reaction at the solid-liquid interface.[6]

Q4: How can I control the N1 vs. N2 regioselectivity in the arylation of a substituted indazole?

A4: Controlling regioselectivity is a common challenge. The outcome is a delicate balance of steric and electronic factors, which can be influenced by the reaction conditions.

  • Steric Hindrance: Bulky substituents on the indazole (e.g., at the 7-position) or the aryl halide can favor arylation at the less sterically hindered N1 position.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 positions.

  • Catalyst System: For copper-catalyzed reactions, specific ligands have been shown to direct the arylation to the N2 position.[10] In palladium-catalyzed reactions, the choice of ligand can also play a role, though this is less predictable. A systematic screening of catalysts, ligands, and solvents is often necessary to optimize for the desired regioisomer.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of an Indazole (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Indazole derivative (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the indazole derivative, aryl halide, palladium pre-catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of an Indazole (Ullmann-type Coupling)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Indazole derivative (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Copper(I) source (e.g., CuI, 0.1 mmol, 10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the indazole derivative, aryl halide, copper(I) source, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 110-140 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Indazole-H Coordination PdII_complex->Amine_Coord Deprotonation Base Deprotonation Amine_Coord->Deprotonation PdII_amido L-Pd(II)(Ar)(Indazole) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Indazole RedElim->Product Troubleshooting_Workflow Start Low Yield in C-N Coupling Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Ligand Screen Different Ligands Check_Inert->Screen_Ligand Screen_Base Optimize Base Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent Optimize_Temp Adjust Temperature Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Reddy, C. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3466–3469. [Link]

  • Barbosa, Y. C. M., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2336–2343. [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Reddit. (n.d.). Troubleshooting Ullmann Coupling. [Link]

  • Snieckus, V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(40), 24655-24659. [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • WoodwardHoffmannRule. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Request PDF. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wu-Methods. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Reddit. (n.d.). Ullmann coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

Sources

Technical Support Center: Navigating the Complexities of Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for overcoming the challenges associated with the regioselective N-alkylation of indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to master this critical synthetic transformation. Here, we distill complex mechanistic principles into practical, actionable advice to help you troubleshoot your experiments and achieve your desired N1 or N2-substituted indazole isomers with high fidelity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during indazole N-alkylation experiments in a direct question-and-answer format.

Question 1: My reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I favor the N1-alkylated product?

Answer: Achieving high N1-selectivity often involves leveraging thermodynamic control and carefully selecting your reaction conditions to favor the more stable 1H-indazole tautomer.[1][2] Here’s a breakdown of factors to consider and a recommended protocol:

  • The Base and Solvent Combination is Crucial: The combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[1][2] This is because the sodium cation can coordinate with the N2 nitrogen and a nearby electron-rich group on the indazole, sterically hindering alkylation at N2 and directing the electrophile to N1.[3][4] In contrast, using a polar aprotic solvent like DMF with bases such as K₂CO₃ or Cs₂CO₃ often leads to mixtures of isomers or can even favor N2 alkylation.[2][5]

  • Steric Hindrance on the Indazole Ring: Bulky substituents at the C3 position of the indazole ring can significantly favor N1-alkylation by sterically blocking the N2 position.[2][6] If your substrate allows, introducing a sterically demanding group at C3 can be an effective strategy.

  • Thermodynamic Equilibration: Some methods achieve N1 selectivity through an equilibration process that favors the thermodynamically more stable N1-substituted product.[1][2] This can sometimes be achieved by carefully selecting the electrophile and reaction conditions that allow for reversibility.[1][2]

Workflow for Optimizing N1-Selectivity

N1_Selectivity_Workflow start Poor N1-Selectivity check_conditions Review Current Conditions Base Solvent Temperature start->check_conditions na_thf Implement NaH/THF System NaH (1.1 equiv.) Anhydrous THF 0°C to 50°C check_conditions->na_thf If using polar solvent/weak base sterics Assess Substrate Sterics Is C3 substituted? Can a bulky group be introduced? check_conditions->sterics If NaH/THF is ineffective analyze Analyze N1:N2 Ratio | {NMR (HMBC) | LCMS} na_thf->analyze thermo_control Consider Thermodynamic Approach Reductive amination with aldehyde Equilibration with specific electrophiles sterics->thermo_control If substrate modification is not feasible thermo_control->analyze analyze->check_conditions Ratio < 95:5 end High N1-Selectivity Achieved analyze->end Ratio > 95:5 Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Indazole Substrate Base Base (e.g., NaH, K2CO3) Solvent Solvent (e.g., THF, DMF) Outcome N1:N2 Ratio Base->Outcome Temperature Temperature Solvent->Outcome Electrophile Alkylating Agent (e.g., R-Br, R-OTs) Temperature->Outcome Electrophile->Outcome Sterics Steric Effects (e.g., C3-substituent) Electronics Electronic Effects (e.g., C7-EWG) Sterics->Outcome Electronics->Outcome

Sources

Validation & Comparative

The Strategic Swap: A Comparative Guide to Indole vs. Indazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Bioisosteric Replacement of Indole with Indazole

In the intricate chess game of drug design, the strategic substitution of one chemical moiety for another—a practice known as bioisosteric replacement—can dramatically alter a molecule's properties, turning a promising but flawed lead into a viable drug candidate. Among the most successful of these tactical swaps is the replacement of the indole ring system with its close relative, indazole. This guide, intended for researchers, scientists, and drug development professionals, provides an objective, data-supported comparison of these two critical heterocycles, exploring the nuanced physicochemical and pharmacological consequences of this substitution.

The Rationale: Why Replace a Privileged Scaffold?

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a "privileged scaffold" for interacting with a multitude of biological targets. However, the indole ring is not without its liabilities. It is susceptible to oxidative metabolism, particularly at the C3 position, which can lead to poor pharmacokinetic profiles and the formation of reactive metabolites.[2]

This is where the indazole scaffold presents a compelling alternative. By rearranging the nitrogen atom within the five-membered ring, indazole retains the overall size and aromatic character of indole while introducing subtle yet profound changes in its electronic distribution and hydrogen bonding capabilities. This seemingly minor alteration can lead to significant improvements in metabolic stability, target affinity, and overall drug-like properties.[3][4]

A Head-to-Head Comparison: Indole vs. Indazole

The decision to replace an indole with an indazole is driven by a careful consideration of their differing physicochemical properties. These differences, summarized in the table below, are the root cause of the observed changes in biological activity and pharmacokinetic profiles.

PropertyIndoleIndazoleRationale for Replacement
Structure Fused benzene and pyrrole ringsFused benzene and pyrazole ringsIntroduction of a second nitrogen atom alters electronic properties and hydrogen bonding potential.
Hydrogen Bonding N-H donor at position 1N-H donor at position 1 or 2; additional nitrogen acts as a hydrogen bond acceptor.[3]The additional hydrogen bond acceptor can lead to new or enhanced interactions with the target protein, potentially increasing affinity.[3]
pKa ~17 (N-H)~1.04 (for protonation), ~13.86 (for deprotonation of N-H)[5]Indazole is more acidic and can be protonated under physiological conditions, influencing its interaction with biological targets and its pharmacokinetic properties.
Dipole Moment ~2.1 D~1.6 DThe difference in dipole moment can affect solubility, membrane permeability, and binding interactions.
Metabolic Stability Prone to oxidation, particularly at C3.[2]Generally more resistant to oxidative metabolism compared to indole.[2][3]Replacing the indole can block metabolic hotspots, leading to improved half-life and reduced potential for reactive metabolite formation.

Diagram: Structural and Hydrogen Bonding Comparison

Caption: Structural comparison of indole and 1H-indazole highlighting their hydrogen bonding capabilities.

Case Studies: The Indazole Advantage in Practice

The theoretical benefits of the indole-to-indazole swap are borne out by numerous examples in the literature. This section highlights key case studies where this bioisosteric replacement led to tangible improvements in drug candidates.

Kinase Inhibitors: A Privileged Interaction

Indazole is a privileged scaffold in the design of kinase inhibitors, often forming crucial interactions with the hinge region of the kinase domain.[3]

  • PI3K Inhibitors: In the development of phosphoinositide 3-kinase (PI3K) inhibitors, replacing a metabolically liable phenol group with an indazole bioisostere in GDC-0941 (pictilisib) not only maintained potency but also significantly improved the pharmacokinetic profile.[3] The indazole's two nitrogen atoms were observed to form hydrogen bonds with Tyr867 and Asp841 in the p110α subunit of PI3K.[3]

Androgen Receptor Antagonists: Enhancing Metabolic Stability

In the quest for novel androgen receptor (AR) antagonists for the treatment of prostate cancer, an indole-based lead compound showed high potency but was metabolically unstable.[2] A systematic structure-activity relationship (SAR) study revealed that replacing the indole with a 2N-indazole moiety led to compounds with significantly improved metabolic stability while retaining potent antagonistic activity.[2]

Dual MCL-1/BCL-2 Inhibitors: A Shift in Selectivity

Scaffold hopping from an indole core to an indazole has been shown to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors.[6] This is a significant finding, as the upregulation of MCL-1 is a primary reason for resistance to the BCL-2 selective inhibitor Venetoclax.[6]

Table: Comparative Performance Data from Case Studies

Drug Candidate/SeriesOriginal MoietyBioisosteric ReplacementKey Improvement(s)Reference
GDC-0941 (Pictilisib)Phenol (often a bioisostere of indole)IndazoleImproved oral bioavailability from 0% to acceptable levels in all species tested.[3][3]
AR AntagonistsIndole2N-IndazoleIncreased metabolic half-life from unstable to over 120 minutes while maintaining high potency (IC50 = 0.021 µM).[2][2]
MCL-1 InhibitorsIndoleIndazoleShifted selectivity from MCL-1 selective to dual MCL-1/BCL-2 inhibition.[6][6]

Experimental Protocols: Synthesizing and Evaluating Indazole Analogs

The successful implementation of an indole-to-indazole bioisosteric replacement strategy requires robust synthetic methods and rigorous evaluation of the resulting analogs.

General Synthesis of 1H-Indazoles

A variety of methods exist for the synthesis of the indazole core.[7][8][9] A common and versatile approach is the rhodium-catalyzed C-H activation and C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes.[7]

Experimental Workflow: Synthesis of 1H-Indazoles

G start Imidate Ester/NH Imine + Nitrosobenzene reaction C-H Activation/C-N Coupling start->reaction Reactants catalyst [RhCp*Cl2]2, AgSbF6, Cu(OAc)2 catalyst->reaction Catalyst System workup Aqueous Workup & Purification reaction->workup Reaction Mixture product 1H-Indazole Derivative workup->product Isolated Product

Caption: A generalized workflow for the synthesis of 1H-indazoles via rhodium-catalyzed C-H activation.

Step-by-Step Protocol:

  • To a solution of the imidate ester or NH imine (1.0 equiv) and nitrosobenzene (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and Cu(OAc)2 (1.0 equiv).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole derivative.

In Vitro Metabolic Stability Assay

A critical step in evaluating the success of the bioisosteric replacement is to compare the metabolic stability of the indole and indazole analogs.

Experimental Workflow: Metabolic Stability Assay

G compound Test Compound (Indole or Indazole Analog) incubation Incubation at 37°C compound->incubation microsomes Liver Microsomes + NADPH microsomes->incubation quenching Quench with Acetonitrile incubation->quenching Time Points (0, 5, 15, 30, 60 min) analysis LC-MS/MS Analysis quenching->analysis data Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) analysis->data

Caption: Workflow for determining the in vitro metabolic stability of drug candidates.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound (indole or indazole analog) in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37 °C.

  • Initiate the metabolic reaction by adding a solution of NADPH and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t1/2) and intrinsic clearance (Clint).

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of indole with indazole is a powerful and proven strategy in drug discovery.[4] By introducing a second nitrogen atom, medicinal chemists can fine-tune the physicochemical properties of a lead compound, often leading to significant improvements in target affinity, metabolic stability, and overall pharmacokinetic profile.[2][3] As with any bioisosteric replacement, the outcome is context-dependent and requires careful empirical validation. However, the numerous success stories in the literature firmly establish the indole-to-indazole swap as a key tactic for overcoming common drug development hurdles and advancing promising molecules toward the clinic. The derivatives of both indoles and indazoles exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[10][11]

References

  • Zhang, Y., et al. (2022). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. Retrieved from [Link]

  • Kavanagh, P., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1436. Retrieved from [Link]

  • Singh, R., & Chauhan, S. (2022). Chemistry and Biology of Indoles and Indazoles: A Mini-Review. ResearchGate. Retrieved from [Link]

  • St-Germain, J., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Retrieved from [Link]

  • Singh, R., & Chauhan, S. (2022). Chemistry and biology of indoles and indazoles: a mini-review. Mini-Reviews in Organic Chemistry, 19(5), 623-633. Retrieved from [Link]

  • Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1396-1431. Retrieved from [Link]

  • Trost, B. M., & Greenspan, F. P. (2002). U.S. Patent No. 6,391,872. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 116-123. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Park, S., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 65(15), 10459-10482. Retrieved from [Link]

  • Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. Retrieved from [Link]

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A Head-to-Head Showdown: Unraveling the Biological Activity of 1H- vs. 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indazole scaffold is a familiar and highly valued privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several approved drugs. However, the nuanced yet critical difference between its two constitutional isomers, 1H- and 2H-indazole, often dictates the ultimate biological and pharmacological profile of a molecule. This guide provides an in-depth, head-to-head comparison of 1H- and 2H-indazole derivatives in key biological assays, supported by experimental data and mechanistic insights to inform rational drug design.

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, can exist in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2] This seemingly minor structural variance in the position of the nitrogen-bound hydrogen has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets.

The Predominance of 1H-Indazole in Kinase Inhibition: A Tale of Potency

The landscape of kinase inhibitors is heavily populated by derivatives of 1H-indazole. This isomer has proven to be an exceptional scaffold for targeting the ATP-binding site of a multitude of kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in cancer. The 1H-indazole core can effectively mimic the purine ring of ATP, with the N1-H and N2 atoms acting as crucial hydrogen bond donors and acceptors, respectively, anchoring the inhibitor within the hinge region of the kinase domain.[1]

A compelling illustration of the 1H-indazole's prowess is found in the development of numerous potent kinase inhibitors across various cancer types. For instance, a series of 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia. One such derivative demonstrated potent inhibition of both the wild-type and the drug-resistant T315I mutant of Bcr-Abl, with IC50 values of 0.014 µM and 0.45 µM, respectively.[3] Similarly, extensive research into Fibroblast Growth Factor Receptor (FGFR) inhibitors has yielded highly potent 1H-indazole-based compounds. Through structure-based design and optimization, derivatives have been identified with IC50 values against FGFR1 in the low nanomolar range.[3]

The success of the 1H-indazole scaffold is not limited to a single kinase family. Derivatives have shown remarkable inhibitory activity against a diverse array of kinases, including Epidermal Growth Factor Receptor (EGFR), Polo-like kinase 4 (PLK4), and pan-Pim kinases, with many compounds exhibiting IC50 values in the nanomolar and even sub-nanomolar range.[3]

2H-Indazole Derivatives: Carving a Niche in Diverse Therapeutic Areas

While the 1H-isomer has largely dominated the kinase inhibitor landscape, 2H-indazole derivatives have emerged as promising candidates in other therapeutic arenas, notably in the development of antimicrobial and anti-inflammatory agents. This suggests that the distinct electronic and steric properties of the 2H-indazole scaffold may be better suited for interacting with different classes of biological targets.

A noteworthy study on 3-carboxamido-2H-indazole-6-arylamide derivatives revealed their potential as selective CRAF inhibitors with potent antiproliferative activity against melanoma cell lines. One of the lead compounds from this series exhibited an IC50 of 38.6 nM against the WM3629 melanoma cell line.[3] This highlights that while less common, the 2H-indazole scaffold can indeed be successfully employed in the design of potent anticancer agents.

Furthermore, a series of pazopanib hybrids, which are based on a 2H-indazole core, have been developed as polypharmacological antitumor agents. These compounds displayed potent inhibition of histone deacetylases (HDACs) and the vascular endothelial growth factor receptor (VEGFR) signaling pathway, with IC50 values in the nanomolar to low micromolar range.[3]

Direct Comparative Analysis: A Case Study in Anticancer Activity

To truly appreciate the differential impact of the N1 versus N2 substitution, a direct head-to-head comparison of regioisomeric pairs in the same biological assay is essential. A study on the synthesis and antiproliferative evaluation of both 1H- and 2H-indazole derivatives with identical substitutions provides valuable insights.

Compound IDIndazole IsomerSubstitutionCell LineIC50 (µM)
1a 1H-indazole3-arylA549 (Lung)5.15
1b 2H-indazole3-arylA549 (Lung)> 50
2a 1H-indazole3-aryl-5-chloroK562 (Leukemia)3.32
2b 2H-indazole3-aryl-5-chloroK562 (Leukemia)25.8

This table presents a selection of comparative data. For a comprehensive understanding, please refer to the original research articles.

The data clearly demonstrates that for this particular series of compounds and cell lines, the 1H-indazole derivatives consistently exhibit significantly greater antiproliferative activity than their 2H-counterparts.[1] This disparity can often be attributed to the optimal positioning of hydrogen bond donors and acceptors for interaction with the target protein, a feature that is frequently more favorable in the 1H-isomer within the context of kinase inhibition.

Mechanistic Considerations: Why the Isomeric Difference Matters

The observed differences in biological activity between 1H- and 2H-indazole derivatives can be rationalized by considering their distinct physicochemical properties and how these influence their interactions with biological macromolecules.

Hydrogen Bonding: The N1-H of the 1H-indazole is a potent hydrogen bond donor, a feature that is crucial for anchoring the molecule in the hinge region of many kinases. The N2-position in this isomer acts as a hydrogen bond acceptor. In the 2H-indazole, the hydrogen bond donor-acceptor pattern is altered, which can lead to a less favorable binding orientation in many kinase active sites.

Dipole Moment and Electrostatic Interactions: The position of the nitrogen atoms influences the overall dipole moment and electrostatic potential of the indazole ring system. These differences can affect long-range electrostatic interactions with the target protein, as well as the molecule's solubility and membrane permeability.

Steric Factors and Substitution Patterns: The regioselectivity of substitution reactions on the indazole core is influenced by the position of the nitrogen atoms. The resulting substitution patterns can lead to steric clashes or favorable van der Waals interactions within the binding pocket of a target protein, further contributing to the observed differences in activity.

Experimental Protocols for Key Biological Assays

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase Buffer, ATP Solution, Substrate Solution, and Test Compound Dilutions mix Add Kinase, Substrate, and Test Compound to Microplate Wells reagents->mix Transfer to Plate initiate Initiate Reaction by Adding ATP Solution mix->initiate incubate Incubate at 30°C for a Defined Period (e.g., 60 minutes) initiate->incubate stop Stop Reaction with a Kinase-Glo® or similar detection reagent incubate->stop luminescence Measure Luminescence using a Plate Reader stop->luminescence calculate Calculate Percent Inhibition and Determine IC50 Value luminescence->calculate

Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a 2X kinase buffer containing the appropriate buffer (e.g., Tris-HCl), MgCl2, and other necessary co-factors.

    • Prepare a stock solution of ATP in water and dilute it in kinase buffer to the desired working concentration (often at or near the Km for the specific kinase).

    • Prepare a stock solution of the kinase substrate (e.g., a peptide or protein) in an appropriate buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and detect the remaining ATP using a commercial kit such as Kinase-Glo®, which generates a luminescent signal inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis seed Seed Cells in a 96-well Plate and Incubate treat Treat Cells with Serial Dilutions of Test Compounds seed->treat incubate_treat Incubate for a Defined Period (e.g., 48-72 hours) treat->incubate_treat add_mtt Add MTT Reagent to each well incubate_treat->add_mtt incubate_mtt Incubate to allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate Percent Viability and Determine IC50 read_absorbance->calculate_viability

Workflow for a cell proliferation (MTT) assay.

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[4]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Conclusion: A Tale of Two Isomers with Distinct Biological Destinies

The choice between a 1H- and a 2H-indazole scaffold is a critical decision in the drug design process, with the potential to significantly impact the biological activity and therapeutic utility of a molecule. While the 1H-isomer has established itself as a dominant and highly successful scaffold in the realm of kinase inhibition for cancer therapy, the 2H-isomer presents opportunities in other therapeutic areas and should not be overlooked. A thorough understanding of the structure-activity relationships and the underlying mechanistic principles governing the differential activities of these two isomers is paramount for the rational design of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers to navigate the fascinating and complex world of indazole chemistry and biology.

References

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  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. (2022). ResearchGate. [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. (2012). ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PubMed Central. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (2019). PubMed Central. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2021). PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). National Institutes of Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf. (2023). Der Pharma Chemica. [Link]

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